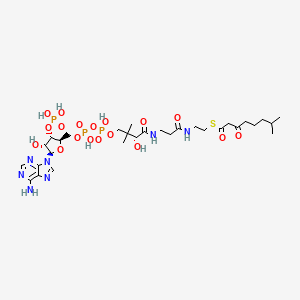

7-Methyl-3-oxooctanoyl-CoA

Descripción

Propiedades

Fórmula molecular |

C30H50N7O18P3S |

|---|---|

Peso molecular |

921.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooctanethioate |

InChI |

InChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |

Clave InChI |

VAMSVBPIVXQTFY-FUEUKBNZSA-N |

SMILES isomérico |

CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of 7-Methyl-3-oxooctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-oxooctanoyl-CoA is a key intermediate in the biosynthesis of branched-chain fatty acids (BCFAs). These lipids play crucial roles in various biological systems, influencing membrane fluidity, and serving as precursors for a diverse array of natural products. Understanding the biosynthetic pathway of this compound is paramount for fields ranging from microbial physiology to the development of novel therapeutics targeting fatty acid metabolism. This guide provides a comprehensive overview of the core biosynthetic pathway, including the enzymes involved, relevant quantitative data, detailed experimental protocols for its study, and visual representations of the key processes.

Core Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process primarily carried out by the Fatty Acid Synthase (FAS) complex. In contrast to the synthesis of straight-chain fatty acids which exclusively utilizes malonyl-CoA for chain elongation, the biosynthesis of this compound involves the incorporation of a methylmalonyl-CoA extender unit.[1][2]

The pathway initiates with a starter unit, which in the case of iso-branched fatty acids is typically derived from branched-chain amino acids. For the synthesis of 7-methyloctanoic acid derivatives, isobutyryl-CoA, derived from valine, serves as the initial primer.[3] The acyl chain is then elongated through successive condensation reactions with malonyl-CoA and the strategic incorporation of methylmalonyl-CoA.

The formation of this compound proceeds through the following key steps, catalyzed by the multifunctional domains of the Fatty Acid Synthase complex:

-

Priming: The biosynthesis is initiated by the transfer of an isobutyryl group from isobutyryl-CoA to the acyl carrier protein (ACP) domain of FAS. This reaction is catalyzed by the β-ketoacyl-ACP synthase III (FabH) in bacteria or the loading domain of the metazoan FAS.[3][4]

-

First Elongation (with Malonyl-CoA): The isobutyryl-ACP undergoes a Claisen condensation with malonyl-ACP, extending the chain by two carbons to form 3-oxo-5-methylhexanoyl-ACP. This is followed by a series of reduction, dehydration, and a second reduction to yield 5-methylhexanoyl-ACP.[5][6]

-

Second Elongation (with Malonyl-CoA): The 5-methylhexanoyl-ACP is further elongated by another round of condensation with malonyl-ACP, followed by the subsequent reduction, dehydration, and reduction steps to produce 7-methyloctanoyl-ACP.

-

Third Elongation (with Methylmalonyl-CoA) and Formation of the Target Molecule: In the final elongation cycle leading to the target molecule, 7-methyloctanoyl-ACP undergoes condensation with methylmalonyl-ACP . This reaction, catalyzed by the β-ketoacyl-ACP synthase (KS) domain, results in the formation of This compound , the central molecule of this guide.[1][2] It is important to note that the final product is technically 7-methyl-3-oxooctanoyl-ACP, which can then be converted to the CoA thioester.

Regulatory Mechanisms

The biosynthesis of branched-chain fatty acids is tightly regulated. The availability of the branched-chain starter units, derived from amino acid catabolism, is a key control point.[3] Furthermore, the cellular concentration of methylmalonyl-CoA is a critical determinant.[7] The fatty acid synthase itself exhibits a preference for malonyl-CoA over methylmalonyl-CoA, as evidenced by a significantly lower turnover number when methylmalonyl-CoA is the extender substrate.[1][7] This inherent substrate specificity of the KS domain plays a crucial role in controlling the rate and extent of branched-chain fatty acid synthesis.[1]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates

| Substrate Combination | Vmax (nmol/min/mg) | Km (µM) | kcat (s⁻¹) | Reference |

| Acetyl-CoA + Malonyl-CoA | 1500 ± 50 | Acetyl-CoA: 5.1 ± 0.6 | 6.8 ± 0.2 | [1] |

| Acetyl-CoA + Methylmalonyl-CoA | 10 ± 1 | Acetyl-CoA: 2.8 ± 0.5 | 0.045 ± 0.005 | [1] |

| Octanoyl-CoA + Malonyl-CoA | Not Reported | 139 ± 16 | 0.09 ± 0.007 | [8] |

Table 2: Cellular Concentrations of Acyl-CoA Intermediates

| Acyl-CoA Species | Tissue/Organism | Concentration Range (nmol/g tissue or µM) | Reference |

| Acetyl-CoA | Rat Liver | 20 - 150 | [9] |

| Malonyl-CoA | Rat Liver | 1 - 10 | [10] |

| Succinyl-CoA | Rat Liver | 50 - 200 | [9] |

| Free Acyl-CoA Esters (Cytosolic) | General | < 0.2 µM | [11] |

Experimental Protocols

Protocol 1: Purification of Fatty Acid Synthase (FAS) from Yeast

This protocol describes a rapid method for the purification of highly active FAS from Saccharomyces cerevisiae.[9]

Materials:

-

Yeast cells (Saccharomyces cerevisiae)

-

Zymolyase 60000 or glass beads

-

Sephadex G-25

-

Calcium phosphate (B84403) gel

-

DEAE Bio-Gel A

-

Purification buffers (consult reference for specific recipes)[9]

-

Centrifuge, ultracentrifuge

-

Chromatography columns and system

Procedure:

-

Cell Lysis:

-

Enzymatic: Digest cell walls with Zymolyase 60000.

-

Mechanical: Disrupt cells using glass beads.

-

-

Ammonium Sulfate Fractionation: Precipitate the protein fraction containing FAS by adding ammonium sulfate to 35-50% saturation.

-

Desalting: Remove excess salt by passing the resuspended pellet through a Sephadex G-25 column.

-

Calcium Phosphate Gel Treatment: Adsorb and elute FAS from a calcium phosphate gel to remove impurities.

-

Concentration: Precipitate the enzyme with 50% ammonium sulfate and resuspend in a minimal volume of buffer.

-

Ultracentrifugation: Pellet the FAS complex by ultracentrifugation.

-

Anion-Exchange Chromatography: Perform final purification using a DEAE Bio-Gel A column.

-

Purity and Activity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE and determine its specific activity using an NADPH consumption assay.

Protocol 2: In Vitro Fatty Acid Synthase Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[12][13]

Materials:

-

Purified FAS

-

Acetyl-CoA (or other starter unit)

-

Malonyl-CoA

-

Methylmalonyl-CoA (for branched-chain synthesis)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)[13]

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, starter unit (e.g., acetyl-CoA), and NADPH.

-

Enzyme Addition: Add the purified FAS to the reaction mixture and incubate at the desired temperature (e.g., 37°C).

-

Initiation of Reaction: Start the reaction by adding the elongating substrate (malonyl-CoA and/or methylmalonyl-CoA).

-

Monitoring NADPH Consumption: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculation of Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol 3: Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and quantitative analysis of short-chain acyl-CoAs from biological samples.[1][14]

Materials:

-

Biological sample (cells or tissue)

-

Extraction solvent (e.g., 5-sulfosalicylic acid or acetonitrile/methanol/water)[1][15]

-

Internal standards (e.g., isotopically labeled acyl-CoAs)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Quenching and Extraction: Rapidly quench metabolic activity and extract acyl-CoAs from the sample using a suitable extraction solvent containing internal standards.

-

Deproteinization: Remove proteins from the extract, for example, by centrifugation after acid precipitation.

-

LC Separation: Separate the acyl-CoA species using a suitable liquid chromatography method, often employing a C18 reversed-phase column.[16]

-

MS/MS Detection: Detect and quantify the acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of 507 amu from the CoA moiety is often used for detection.[14]

-

Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

Protocol 4: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the derivatization of fatty acids to their methyl esters and their subsequent analysis by gas chromatography-mass spectrometry.[12]

Materials:

-

Lipid extract containing fatty acids

-

Methanolic HCl or BF₃-methanol for derivatization

-

Heptane or other nonpolar solvent for extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Saponification and Esterification: Saponify the glycerides in the lipid extract by refluxing with methanolic sodium hydroxide. Esterify the resulting free fatty acids to FAMEs using a reagent like methanolic HCl or boron trifluoride in methanol.[12]

-

Extraction: Extract the FAMEs from the reaction mixture using a nonpolar solvent such as heptane.

-

GC Separation: Inject the FAMEs into a GC equipped with a suitable capillary column (e.g., a Carbowax-type phase) to separate the different fatty acid species.

-

MS Detection and Identification: Detect the eluting FAMEs using a mass spectrometer. Identify the individual fatty acids based on their retention times and mass spectra, comparing them to known standards.

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: Workflow for FAS activity determination via NADPH consumption.

Caption: Key regulatory factors in branched-chain fatty acid synthesis.

References

- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. proteinswebteam.github.io [proteinswebteam.github.io]

- 6. youtube.com [youtube.com]

- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 7-Methyl-3-oxooctanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the hypothetical, yet scientifically grounded, role of 7-Methyl-3-oxooctanoyl-CoA in the intricate landscape of fatty acid metabolism. While direct research on this specific molecule is nascent, this paper extrapolates from established principles of branched-chain fatty acid biosynthesis to propose its function, metabolic pathway, and potential significance. This document is intended to serve as a foundational resource to stimulate further investigation into this novel metabolic intermediate.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and increased fluidity, which are crucial for maintaining membrane function in various organisms, particularly bacteria.[3] The biosynthesis of BCFAs diverges from the canonical fatty acid synthesis pathway primarily through the utilization of branched-chain starter units or extender units.[4][5] The most common precursors for BCFAs are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[6]

Hypothetical Biosynthesis of this compound

Based on its chemical structure, this compound is proposed to be a key intermediate in the biosynthesis of a C9 iso-branched-chain fatty acid. Its formation is likely initiated by a branched-chain starter unit, followed by elongation steps mediated by the fatty acid synthase (FAS) complex.

The proposed biosynthetic pathway is as follows:

-

Initiation: The synthesis commences with a branched-chain starter unit, likely isobutyryl-CoA, which is derived from the catabolism of valine.[7]

-

Condensation: Isobutyryl-CoA is condensed with malonyl-CoA by the ketoacyl-ACP synthase (KAS) domain of FAS to form 5-methyl-3-oxohexanoyl-ACP.

-

First Elongation Cycle (Reduction, Dehydration, Reduction): The 3-keto group of 5-methyl-3-oxohexanoyl-ACP is sequentially reduced by ketoacyl-ACP reductase (KR), dehydrated by dehydratase (DH), and further reduced by enoyl-ACP reductase (ER) to yield 5-methylhexanoyl-ACP.

-

Second Condensation: 5-methylhexanoyl-ACP undergoes a second round of condensation with malonyl-CoA, catalyzed by KAS, to form the target molecule, 7-Methyl-3-oxooctanoyl-ACP .

-

Conversion to CoA ester: For analytical purposes or for use by other enzymes, 7-Methyl-3-oxooctanoyl-ACP can be converted to This compound .

Role in Fatty Acid Metabolism

This compound is hypothesized to be a transient intermediate within the fatty acid synthase complex. Its primary role is to serve as a substrate for the subsequent reductive steps of the fatty acid elongation cycle. Following its formation, the 3-oxo group would be reduced to a hydroxyl group by ketoacyl reductase, then dehydrated to form a double bond by dehydratase, and finally reduced to a saturated carbon chain by enoyl reductase. This would result in the formation of 7-methyloctanoyl-CoA, which can then undergo further elongation cycles to produce longer-chain BCFAs.

The metabolic fate of this compound is central to the synthesis of odd-numbered iso-fatty acids.

Quantitative Data

While experimental data for this compound is not yet available, we can extrapolate potential kinetic parameters for the enzymes involved in its metabolism based on studies of similar substrates in branched-chain fatty acid synthesis.[3][8]

Table 1: Hypothetical Kinetic Parameters of Fatty Acid Synthase Domains for this compound Metabolism

| Enzyme Domain | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ketoacyl Reductase (KR) | This compound | 50 | 120 | 2.4 x 10⁶ |

| Dehydratase (DH) | 7-Methyl-3-hydroxyoctanoyl-CoA | 30 | 90 | 3.0 x 10⁶ |

| Enoyl Reductase (ER) | 7-Methyl-oct-2-enoyl-CoA | 45 | 110 | 2.4 x 10⁶ |

These values are hypothetical and intended for illustrative purposes. They are based on typical enzyme kinetics for fatty acid synthase acting on medium-chain acyl-CoA substrates.

Experimental Protocols

The study of this compound would necessitate specialized analytical techniques for its detection and quantification, as well as enzymatic assays to characterize its metabolic transformation.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoA esters.[9][10][11]

Protocol:

-

Sample Preparation:

-

Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

Extract acyl-CoAs using a solvent mixture such as 2:1:0.8 (v/v/v) methanol:chloroform:water.

-

Centrifuge to separate the phases and collect the aqueous/methanol phase containing the acyl-CoAs.

-

Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound. The precursor ion would be the [M+H]⁺ ion, and a characteristic product ion would be monitored.

-

Fatty Acid Synthase Activity Assay

The activity of the fatty acid synthase complex in metabolizing this compound can be monitored by measuring the consumption of NADPH, a required cofactor for the reductive steps.[8][12][13]

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer (pH 7.2), DTT, NADPH, and the purified fatty acid synthase enzyme.

-

Initiation: Start the reaction by adding the substrate, this compound.

-

Monitoring: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the enzyme activity.

-

Controls: Run parallel reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural confirmation of biosynthesized this compound.[14][15][16]

Protocol:

-

Sample Preparation: Purify a sufficient quantity of the compound of interest. Dissolve the sample in a deuterated solvent (e.g., D₂O or deuterated methanol).

-

NMR Analysis: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to determine the precise molecular structure and stereochemistry of the molecule.

Conclusion and Future Directions

While this compound remains a hypothetical intermediate, its existence is strongly suggested by the fundamental principles of branched-chain fatty acid biosynthesis. This technical guide provides a theoretical framework for its role, metabolism, and analysis. Future research should focus on the in vitro reconstitution of its biosynthesis using purified enzymes and the development of sensitive analytical methods for its detection in biological systems. Elucidating the role of such novel intermediates will undoubtedly deepen our understanding of the diversity and regulation of fatty acid metabolism, with potential implications for drug development and metabolic engineering.

References

- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 6. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]

- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 14. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. use of nmr in structure ellucidation | PDF [slideshare.net]

A Technical Guide to the Theoretical Discovery and Characterization of 7-Methyl-3-oxooctanoyl-CoA in Biological Systems

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific studies detailing the discovery, biological function, or metabolic pathways of 7-Methyl-3-oxooctanoyl-CoA. This molecule is cataloged in chemical databases, but its presence and role in biological systems have not been documented.

This technical guide, therefore, presents a hypothetical framework for the discovery and characterization of a novel acyl-coenzyme A (CoA) derivative, using this compound as a theoretical subject. The methodologies, pathways, and data presented are based on established principles and protocols for the study of similar metabolites and are intended to serve as a roadmap for researchers in metabolomics, biochemistry, and drug development.

Chemical Profile of this compound

While its biological role is unknown, the basic chemical properties of this compound can be derived from its structure. This information is crucial for designing analytical methods for its detection and identification.

| Property | Value | Source |

| Molecular Formula | C30H50N7O18P3S | PubChem |

| Monoisotopic Mass | 921.2146 Da | PubChem |

| Structure | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooctanethioate | PubChem |

| Predicted XlogP | -3.6 | PubChem |

Hypothetical Discovery and Identification Workflow

The discovery of a novel metabolite like this compound would likely originate from a non-targeted metabolomics or lipidomics study designed to profile a wide range of molecules in a biological sample.

Hypothetical workflow for novel acyl-CoA discovery.

This workflow begins with quenching metabolic activity and extracting metabolites from a biological sample. The extract is then analyzed by liquid chromatography-mass spectrometry (LC-MS).[1] An unknown feature with a mass-to-charge ratio (m/z) corresponding to this compound would be flagged for further investigation. Tandem mass spectrometry (MS/MS) provides fragmentation data, which acts as a structural fingerprint. This fingerprint, along with the accurate mass, would be compared against spectral libraries and in-silico fragmentation patterns to yield a putative identification.[2][3]

Hypothetical Biosynthetic Pathway

Based on its structure, this compound could plausibly be synthesized through a pathway involving the catabolism of branched-chain amino acids and fatty acid synthesis. One hypothetical route involves the condensation of an acetyl-CoA with a branched-chain acyl-CoA derived from leucine (B10760876) metabolism.

Hypothetical biosynthetic pathway for this compound.

In this theoretical pathway, intermediates from leucine breakdown, such as isovaleryl-CoA, could be elongated. A key step would be a Claisen condensation reaction, catalyzed by a thiolase or a similar condensing enzyme, combining a C6 branched-chain acyl-CoA with acetyl-CoA to form the C8 backbone of the target molecule.

Experimental Protocols (Generalized)

The following protocols are generalized methods that would be adapted for the specific analysis of this compound.

Protocol for Acyl-CoA Extraction from Mammalian Cells

This protocol is designed to efficiently extract a broad range of acyl-CoAs while minimizing their degradation.[4]

-

Cell Culture: Grow mammalian cells (e.g., HepG2, MCF7) to ~80-90% confluency in appropriate culture vessels.

-

Washing: Aspirate the culture medium. Wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

-

Metabolic Quenching & Lysis: Immediately add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) to the plate.

-

Cell Harvesting: Use a cell scraper to scrape the cells in the cold solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Homogenization: Vortex the lysate vigorously for 30 seconds.

-

Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7). Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

-

Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis of Acyl-CoAs

This method uses reversed-phase liquid chromatography to separate acyl-CoAs based on their chain length and hydrophobicity, followed by sensitive detection using tandem mass spectrometry.[1][5][6]

-

LC System: UPLC/HPLC system (e.g., Thermo Vanquish, Agilent 1290).

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).

-

Mobile Phase B: Methanol.

-

Gradient (Illustrative):

-

0-2 min: 20% B

-

2-15 min: 20% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 20% B

-

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Sciex 6500+, Thermo Q Exactive).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Method: Multiple Reaction Monitoring (MRM) for targeted analysis. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for discovery.[5]

-

MRM Transition for this compound (Theoretical):

-

Q1 (Precursor Ion): m/z 922.2 (M+H)+

-

Q3 (Product Ion): A characteristic fragment would need to be determined experimentally, but a common fragmentation involves the loss of the phosphopantetheine moiety.

-

Quantitative Data (Illustrative)

Should this compound be discovered, the next step would be to quantify its abundance in different biological contexts and to characterize the enzymes involved in its metabolism. The following tables present hypothetical data to illustrate how such findings would be presented.

Table 1: Hypothetical Cellular Concentrations of this compound

| Cell Line | Condition | Concentration (pmol/10^6 cells) |

| HepG2 (Liver) | Basal | 0.15 ± 0.04 |

| Leucine-supplemented | 0.85 ± 0.12 | |

| C2C12 (Muscle) | Basal | 0.08 ± 0.02 |

| Leucine-supplemented | 0.41 ± 0.09 | |

| 3T3-L1 (Adipocyte) | Basal | Not Detected |

| Leucine-supplemented | 0.11 ± 0.03 |

Table 2: Hypothetical Kinetic Parameters of a Putative "this compound Synthase"

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| 6-Methylheptanoyl-CoA | 25.5 ± 3.1 | 15.2 ± 1.8 |

| Acetyl-CoA | 40.1 ± 5.5 | 18.9 ± 2.2 |

Conclusion

This compound represents a molecule that is chemically described but biologically uncharacterized. The discovery of novel metabolites is a frontier in understanding cellular metabolism, and the workflows and protocols outlined in this guide provide a robust, albeit generalized, framework for such an endeavor. The application of non-targeted metabolomics, followed by rigorous structural elucidation and biochemical characterization, would be essential to move this compound from a theoretical entity to a confirmed biological metabolite. Future research in this area could uncover new metabolic pathways and provide novel insights into cellular physiology and disease, offering potential new targets for therapeutic intervention.

References

- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 7-Methyl-3-oxooctanoyl-CoA: A Hypothetical Framework for Biomarker Discovery

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies validating 7-Methyl-3-oxooctanoyl-CoA as a clinical biomarker. This technical guide, therefore, presents a hypothetical framework for its investigation, drawing upon established principles of biomarker discovery and the known roles of related acyl-CoA molecules in metabolic pathways. The experimental protocols and data presented are illustrative examples and should not be interpreted as established findings.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. Their tissue and plasma concentrations can reflect the flux through these pathways, making them attractive candidates for biomarkers in various metabolic disorders. While molecules like propionylcarnitine (B99956) and methylmalonic acid are established biomarkers for inborn errors of metabolism such as propionic acidemia (PA) and methylmalonic acidemia (MMA), the potential of other, less-studied acyl-CoAs remains largely unexplored.[1][2] This whitepaper outlines a potential roadmap for investigating this compound as a novel biomarker, from initial discovery through to analytical validation.

This compound is a branched-chain 3-oxo-acyl-CoA, a class of molecules that are intermediates in fatty acid beta-oxidation. Its specific metabolic origin is not well-characterized in humans but may be related to the metabolism of branched-chain fatty acids derived from diet or gut microbiota. An accumulation of this molecule could signify a bottleneck in a specific metabolic pathway, potentially indicating an enzymatic deficiency or a disease state.

Hypothetical Metabolic Significance and Biomarker Rationale

The accumulation of a specific acyl-CoA, such as this compound, can be indicative of a metabolic block. For instance, inborn errors of metabolism are often characterized by the buildup of metabolites upstream of a deficient enzyme.[1][2] Similarly, acquired metabolic dysregulation, as seen in conditions like non-alcoholic fatty liver disease (NAFLD) or type 2 diabetes, can also lead to alterations in acyl-CoA pools.

The rationale for investigating this compound as a biomarker is predicated on the hypothesis that its concentration in accessible biological matrices (e.g., plasma, urine) will correlate with the activity of a specific metabolic pathway and, consequently, with a particular physiological or pathological state.

A Proposed Research and Development Workflow

The investigation of this compound as a potential biomarker would logically follow a multi-stage process, from initial discovery-phase metabolomics to targeted analytical method validation and clinical correlation.

Hypothetical Signaling Pathway Involvement

The metabolic pathway of this compound is not definitively established. However, based on its structure, it is likely an intermediate in the beta-oxidation of a branched-chain fatty acid. A defect in a downstream enzyme, such as a specific acyl-CoA dehydrogenase or hydratase, could lead to its accumulation.

Quantitative Data Summary (Hypothetical)

For a biomarker to be clinically useful, its quantitative performance must be rigorously assessed. The following tables present hypothetical data that would be generated during the validation of a this compound assay.

Table 1: Hypothetical Analytical Performance of a Targeted LC-MS/MS Assay for this compound in Human Plasma

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 nM |

| Upper Limit of Quantification (ULOQ) | 1000 nM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85-115% |

Table 2: Hypothetical Plasma Concentrations of this compound in a Case-Control Study

| Cohort | n | Mean Concentration (nM) | Standard Deviation (nM) | p-value |

| Healthy Controls | 100 | 25.3 | 8.1 | < 0.001 |

| Disease State X | 100 | 157.8 | 45.2 |

Table 3: Hypothetical Diagnostic Performance of Plasma this compound for Disease State X

| Parameter | Value | 95% Confidence Interval |

| Area Under the ROC Curve (AUC) | 0.92 | 0.88 - 0.96 |

| Sensitivity | 85% | 78% - 91% |

| Specificity | 90% | 84% - 95% |

| Positive Predictive Value (PPV) | 89% | 82% - 94% |

| Negative Predictive Value (NPV) | 86% | 79% - 92% |

Detailed Experimental Protocols (Illustrative Examples)

The following are illustrative protocols that would be foundational to the investigation of this compound as a biomarker.

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Plasma

-

Materials:

-

Human plasma collected in K2EDTA tubes.

-

Internal Standard (IS): ¹³C₄-7-Methyl-3-oxooctanoyl-CoA (custom synthesis).

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid (FA), LC-MS grade.

-

96-well protein precipitation plate.

-

-

Procedure:

-

Thaw plasma samples on ice.

-

In a 96-well plate, add 50 µL of plasma.

-

Add 10 µL of the internal standard solution (500 nM in 50% ACN).

-

Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

-

Seal the plate and vortex for 2 minutes at 1200 rpm.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Protocol 2: Targeted LC-MS/MS Analysis of this compound

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

This compound (Analyte): Q1: m/z 934.4 -> Q3: m/z 408.1

-

¹³C₄-7-Methyl-3-oxooctanoyl-CoA (IS): Q1: m/z 938.4 -> Q3: m/z 412.1

-

-

Optimization: Collision energy and other source parameters to be optimized for maximal signal intensity.

-

Conclusion and Future Directions

While this compound is not currently an established biomarker, this technical guide provides a comprehensive, albeit hypothetical, framework for its investigation. The successful validation of this molecule as a biomarker would require a concerted effort in chemical synthesis, analytical chemistry, and clinical research. Future work should focus on untargeted metabolomics studies in relevant disease cohorts to identify this compound as a molecule of interest. Subsequent development and validation of a targeted quantitative assay, as outlined in this guide, would be essential to evaluate its clinical utility. The identification of novel biomarkers like this compound holds the promise of improving our understanding of metabolic diseases and could lead to the development of new diagnostic and prognostic tools.

References

7-Methyl-3-oxooctanoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-oxooctanoyl-Coenzyme A (CoA) is a branched-chain acyl-CoA thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids. As derivatives of coenzyme A, they play a crucial role in transferring acyl groups. The presence of a methyl branch in 7-Methyl-3-oxooctanoyl-CoA suggests its involvement in the metabolism of branched-chain fatty acids, which are obtained from dietary sources or synthesized endogenously. This technical guide provides a detailed overview of the known chemical properties, analytical methodologies, and biological relevance of this compound and related branched-chain acyl-CoAs, serving as a resource for researchers in the fields of biochemistry, metabolic diseases, and drug discovery.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C30H50N7O18P3S | PubChem |

| Monoisotopic Mass | 921.2146 Da | PubChem[2] |

| CAS Number | 1379003-97-0 | MedChemExpress[3][4][5] |

| Physical State | Likely a solid at room temperature | Inferred |

| Solubility | Soluble in water and methanol (B129727) | Inferred from similar compounds[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Storage | Store at -20°C or below, preferably as a solid or in anhydrous organic solvents to prevent hydrolysis. | Inferred from general stability of acyl-CoAs |

Experimental Protocols

Synthesis and Purification

The synthesis of β-ketoacyl-CoA compounds can be challenging. A general approach involves the activation of the corresponding β-keto acid and its subsequent reaction with coenzyme A. One reported method for a similar compound, 3-oxohexadecanoyl-CoA, involves the Reformatsky reaction to create the β-hydroxy ester, followed by oxidation to the β-keto ester, and subsequent conversion to the CoA thioester[1].

Purification of acyl-CoA thioesters is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (HPLC) is a common method for purifying these molecules, often using a C18 column[6].

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of acyl-CoAs in biological samples.

Sample Preparation:

-

Quench metabolism and extract acyl-CoAs from cells or tissues using a cold solvent mixture, such as 80:20 methanol:water at -80°C.

-

For cell cultures, aspirate the media, wash the cells with ice-cold phosphate-buffered saline, and then add the cold extraction solvent.

-

For tissues, homogenize the frozen tissue in the cold extraction solvent.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent for LC-MS analysis, such as 5% (w/v) 5-sulfosalicylic acid in water[7].

Liquid Chromatography:

-

Column: A reverse-phase column, such as a C18 column, is typically used for the separation of acyl-CoAs.

-

Mobile Phase A: An aqueous buffer, for example, 50 mM ammonium (B1175870) acetate.

-

Mobile Phase B: An organic solvent like methanol or acetonitrile.

-

Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

-

Fragmentation: A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety from the precursor ion. This neutral loss is often used for precursor ion scanning or selected reaction monitoring (SRM) to specifically detect acyl-CoAs.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]+ | 922.22188 |

| [M+Na]+ | 944.20382 |

| [M-H]- | 920.20732 |

Source: PubChem[2]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural elucidation of acyl-CoA compounds.

-

¹H NMR: Proton NMR can provide information on the different chemical environments of the protons in the molecule. For acyl-CoAs, specific signals for the pantetheine (B1680023) and adenosine (B11128) moieties can be identified.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the thioester and ketone groups are particularly informative. For acetoacetyl-CoA, the chemical shifts for the acyl carbons have been reported as 198.5 (C1), 59.9 (C2), 208.8 (C3), and 32.8 (C4) ppm in the free form[8].

Biological Role and Signaling Pathways

Branched-chain fatty acids, and by extension their CoA derivatives, are involved in specific metabolic pathways. The presence of a methyl group on the carbon chain prevents direct entry into the standard beta-oxidation pathway.

Metabolism of Branched-Chain Fatty Acids

The metabolism of branched-chain fatty acids typically involves an initial alpha-oxidation step to remove the methyl branch, followed by beta-oxidation. This process occurs in the peroxisomes. The beta-oxidation of the resulting straight-chain acyl-CoA can then proceed in the mitochondria to generate acetyl-CoA and propionyl-CoA[9][10].

Caption: Overview of Branched-Chain Fatty Acid Metabolism.

Potential Signaling Roles

While a specific signaling role for this compound has not been definitively established, branched-chain amino acids (BCAAs) and their catabolic products, which include branched-chain acyl-CoAs, are known to have signaling functions. Leucine, a BCAA, is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation[11][12]. It is plausible that downstream metabolites, such as branched-chain acyl-CoAs, could also participate in these or related signaling cascades.

Furthermore, the accumulation of certain acyl-CoA species has been linked to cellular stress and the regulation of metabolic enzymes through post-translational modifications like acylation.

Caption: Potential Signaling Roles of Branched-Chain Acyl-CoAs.

Conclusion

This compound is a metabolite at the crossroads of branched-chain fatty acid metabolism and cellular signaling. While specific data on its chemical and physical properties are limited, established analytical techniques for acyl-CoAs provide a robust framework for its study. Further research is needed to fully elucidate its specific biological functions and its potential role in signaling pathways, which could have implications for understanding and treating metabolic diseases. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C30H50N7O18P3S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Branched-chain amino acids in metabolic signalling and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-3-oxooctanoyl-CoA in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-3-oxooctanoyl-CoA is a key metabolic intermediate in the biosynthesis of multi-methyl-branched fatty acids in certain microbes, most notably in Mycobacterium tuberculosis. This molecule is a substrate in the pathway for mycocerosic acid synthesis, which ultimately leads to the formation of phthiocerol dimycocerosates (PDIMs). PDIMs are critical virulence factors for M. tuberculosis, playing a significant role in the pathogen's ability to invade host cells, modulate the host immune response, and establish a successful infection. Consequently, the enzymes and pathways involving this compound represent promising targets for the development of novel anti-tuberculosis therapeutics. This guide provides an in-depth overview of the role of this compound in microbial metabolism, with a focus on its significance in M. tuberculosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.

Introduction to Branched-Chain Fatty Acid Synthesis in Microbes

Microbial fatty acid synthesis is a fundamental process for building cell membranes, storing energy, and producing signaling molecules. While many bacteria primarily synthesize straight-chain fatty acids, some, particularly within the phylum Actinobacteria, produce complex, branched-chain fatty acids. These branched-chain fatty acids are often integral components of the bacterial cell envelope and can play crucial roles in the organism's interaction with its environment and, in the case of pathogens, with its host.

In Mycobacterium tuberculosis, the causative agent of tuberculosis, the cell wall is exceptionally rich in complex lipids, including the multi-methyl-branched mycolic acids and mycocerosic acids.[1] These lipids contribute to the impermeability of the mycobacterial cell wall, providing resistance to many antibiotics and environmental stresses.[2]

The Mycocerosic Acid Synthesis Pathway

This compound is a key intermediate in the synthesis of mycocerosic acids. This pathway is catalyzed by the enzyme mycocerosic acid synthase (MAS), a type I polyketide synthase.[3][4] The synthesis is an iterative process involving the elongation of a fatty acyl-CoA primer with methylmalonyl-CoA as the extender unit. The use of methylmalonyl-CoA is responsible for the introduction of methyl branches at even-numbered carbon positions.[3][5]

The overall reaction for each elongation cycle can be summarized as:

Acyl-CoA + Methylmalonyl-CoA + 2 NADPH + 2 H⁺ → Acyl-CoA (extended by a methyl-branched 2-carbon unit) + CoA + CO₂ + 2 NADP⁺

During this iterative process, this compound is formed as an enzyme-bound intermediate after the condensation of a C6 acyl primer with methylmalonyl-CoA. This intermediate then undergoes a series of reductive steps (ketoreduction, dehydration, and enoyl reduction) to produce the elongated, saturated methyl-branched acyl-CoA, which can then serve as the substrate for the next round of elongation.

Caption: The iterative cycle of mycocerosic acid synthesis catalyzed by Mycocerosic Acid Synthase (MAS).

Role in Pathogenesis and as a Drug Target

The mycocerosic acids synthesized through this pathway are esterified to phthiocerol to form phthiocerol dimycocerosates (PDIMs). PDIMs are major virulence factors of M. tuberculosis.[6][7][8][9][10] They are located in the outer part of the mycobacterial cell envelope and play a crucial role in the early stages of infection.[10] Studies have shown that PDIMs are involved in:

-

Macrophage Invasion: Facilitating the uptake of M. tuberculosis by host macrophages.[10]

-

Phagosome Maturation: Preventing the acidification of the phagosome, which creates a more hospitable environment for the bacteria to survive and replicate.[9][10]

-

Modulation of Host Immunity: Influencing the host's innate immune response to the infection.[7][8]

Given the essential role of PDIMs in the virulence of M. tuberculosis, the mycocerosic acid synthesis pathway, including the enzymes that produce and process this compound, is a compelling target for the development of new anti-tuberculosis drugs.[1][2][11][12][13] Inhibiting this pathway would disrupt the production of a key virulence factor, potentially rendering the bacteria more susceptible to the host immune system and existing antibiotics.

Quantitative Data

Table 1: Properties of Mycocerosic Acid Synthase (MAS)

| Property | Value | Reference |

| Enzyme Type | Multifunctional Fatty Acid Synthase | [3] |

| Native Molecular Weight | 490,000 Da | [3] |

| Monomer Molecular Weight | 238,000 Da | [3] |

| Subunit Composition | Homodimer | [3] |

| Substrates | n-C6 to n-C20 CoA esters, Methylmalonyl-CoA, NADPH | [3] |

| Products | Multi-methyl-branched mycocerosic acids | [3] |

| Specificity | Specific for methylmalonyl-CoA over malonyl-CoA | [3] |

Experimental Protocols

Purification of Mycocerosic Acid Synthase (MAS)

This protocol is based on the methods described for the purification of MAS from M. tuberculosis var. bovis BCG.[3]

-

Cell Lysis: Harvest Mycobacterium cells and resuspend in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors). Lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris and obtain a crude extract.

-

Anion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-cellulose). Elute with a salt gradient (e.g., NaCl) to separate proteins based on charge.

-

Gel Filtration Chromatography: Further purify the MAS-containing fractions using a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

-

Affinity Chromatography: Use an affinity chromatography step, for example, with a matrix that binds to the acyl carrier protein domain, to specifically capture the synthase.

-

Hydroxylapatite Chromatography: As a final polishing step, apply the partially purified enzyme to a hydroxylapatite column and elute with a phosphate gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Mycocerosic Acid Synthase Activity Assay

This assay is adapted from general fatty acid synthase assays and the known substrate requirements of MAS.[3][14]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified MAS enzyme

-

Potassium phosphate buffer (pH ~6.5)

-

A long-chain acyl-CoA primer (e.g., hexanoyl-CoA)

-

Radioactively labeled [¹⁴C]methylmalonyl-CoA

-

NADPH

-

A reducing agent (e.g., DTT or cysteine)

-

-

Initiation: Start the reaction by adding the MAS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a saponifying agent (e.g., KOH).

-

Extraction: Extract the fatty acid products from the reaction mixture using an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Quantification: Measure the incorporation of the radiolabel into the fatty acid products using liquid scintillation counting.

Quantification of this compound by LC-MS/MS

This is a generalized protocol for the analysis of acyl-CoA species, which can be optimized for the specific detection of this compound.[15][16][17]

Caption: A generalized workflow for the quantification of acyl-CoA intermediates using LC-MS/MS.

-

Sample Preparation:

-

Rapidly quench the metabolism of the bacterial culture to prevent changes in metabolite levels.

-

Extract the acyl-CoAs from the cells using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water with an acid like formic acid).

-

Centrifuge the extract to pellet cell debris and proteins.

-

-

LC Separation:

-

Inject the supernatant onto a liquid chromatography system.

-

Use a reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve good retention and separation of the polar acyl-CoA molecules.

-

-

MS/MS Detection:

-

Analyze the eluent from the LC system using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Set up specific MRM transitions for the precursor ion (the molecular mass of this compound) and a characteristic fragment ion to ensure specificity and sensitivity.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard for absolute quantification.

-

Generate a standard curve with known concentrations of the analyte to determine the concentration in the biological samples.

-

Conclusion

This compound is a pivotal, albeit transient, intermediate in the microbial metabolism of Mycobacterium tuberculosis. Its role in the biosynthesis of mycocerosic acids, and by extension, the virulence-conferring PDIMs, places it at a critical juncture in the host-pathogen interaction. A thorough understanding of the enzymes that synthesize and utilize this molecule, along with the development of robust analytical methods for its detection, are essential for advancing our knowledge of mycobacterial pathogenesis and for the development of novel therapeutic strategies to combat tuberculosis. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this important field.

References

- 1. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycocerosate synthase - Wikipedia [en.wikipedia.org]

- 6. Roles for phthiocerol dimycocerosate lipids in Mycobacterium tuberculosis pathogenesis. | Semantic Scholar [semanticscholar.org]

- 7. Roles for phthiocerol dimycocerosate lipids in Mycobacterium tuberculosis pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Phthiocerol Dimycocerosates From Mycobacterium tuberculosis Increase the Membrane Activity of Bacterial Effectors and Host Receptors [frontiersin.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Phthiocerol Dimycocerosates of M. tuberculosis Participate in Macrophage Invasion by Inducing Changes in the Organization of Plasma Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 7-Methyl-3-oxooctanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-Methyl-3-oxooctanoyl-CoA, a putative intermediate in the metabolism of branched-chain fatty acids. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data, general experimental protocols for similar molecules, and a plausible metabolic context to serve as a valuable resource for its identification and characterization.

Chemical Structure and Properties

This compound is a thioester derivative of coenzyme A. Its structure consists of a 7-methyloctanoyl acyl group linked to the thiol group of coenzyme A. The acyl chain is characterized by a methyl branch at the seventh carbon and a ketone group at the third carbon (the β-position relative to the thioester linkage).

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H50N7O18P3S | PubChem[1] |

| Monoisotopic Mass | 921.2146 Da | PubChem[1] |

| InChI | InChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 | PubChem[1] |

| SMILES | CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O | PubChem[1] |

Proposed Metabolic Pathway: Beta-Oxidation of 7-Methyloctanoic Acid

This compound is a likely intermediate in the mitochondrial beta-oxidation of 7-methyloctanoic acid, a branched-chain fatty acid. The pathway mirrors the canonical beta-oxidation of straight-chain fatty acids, involving a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.

Methodology for Structural Elucidation

The structural elucidation of this compound involves a multi-step process encompassing extraction from biological samples (or chemical synthesis), followed by analysis using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Extraction and Purification of Acyl-CoAs from Biological Samples

This protocol is a general procedure for the extraction of short- to medium-chain acyl-CoAs from cultured mammalian cells.

-

Cell Harvesting and Quenching:

-

For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

-

Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (B129727).

-

-

Lysis and Extraction:

-

For adherent cells, scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

-

For suspension cells, resuspend the cell pellet in the cold methanol.

-

Add an internal standard (e.g., a 13C-labeled acyl-CoA) to the methanol lysate.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Purification:

-

Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50-100 µL of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

-

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of acyl-CoAs.

Experimental Protocol:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan and product ion scan (for fragmentation analysis) or multiple reaction monitoring (MRM) for targeted quantification.

-

Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 20-40 eV.

-

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]+ | 922.22188 |

| [M+Na]+ | 944.20382 |

| [M-H]- | 920.20732 |

| [M+NH4]+ | 939.24842 |

| [M+K]+ | 960.17776 |

| Data sourced from PubChem[1] |

Expected Fragmentation Pattern

Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a loss of 507 Da. For this compound ([M+H]+ = 922.22), a prominent product ion would be expected at m/z 415.15.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. Due to the complexity of the coenzyme A moiety, 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC) would be necessary for full structural confirmation.

Predicted 1H and 13C NMR Signals for the Acyl Chain

The following table presents a hypothetical summary of the key expected NMR signals for the 7-methyl-3-oxooctanoyl acyl chain. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for the Acyl Chain of this compound

| Carbon Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity |

| C1 (Thioester C=O) | - | ~198 | - |

| C2 (-CH2-) | ~3.8 | ~50 | s |

| C3 (Ketone C=O) | - | ~208 | - |

| C4 (-CH2-) | ~2.7 | ~45 | t |

| C5 (-CH2-) | ~1.6 | ~24 | m |

| C6 (-CH2-) | ~1.3 | ~38 | m |

| C7 (-CH-) | ~1.5 | ~34 | m |

| C8 (-CH3) | ~0.9 | ~22 | d |

| C7-CH3 | ~0.9 | ~22 | d |

| Note: These are predicted values based on typical chemical shifts for similar functional groups and should be confirmed experimentally. |

Experimental Workflow

The overall workflow for the structural elucidation of this compound is depicted below.

Conclusion

References

The Emerging Role of 7-Methyl-3-oxooctanoyl-CoA in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-coenzyme A (acyl-CoA) molecules, traditionally viewed as metabolic intermediates, are increasingly recognized for their pivotal roles in cellular signaling and regulation.[1] This technical guide delves into the potential role of a specific branched-chain acyl-CoA, 7-Methyl-3-oxooctanoyl-CoA, in cell signaling pathways. While direct research on this molecule is nascent, this document synthesizes information from related acyl-CoAs to build a framework for understanding its putative functions, biosynthesis, and impact on cellular processes. We will explore its potential involvement in bacterial quorum sensing and as a modulator of protein function and gene expression through post-translational modifications. This guide also provides hypothetical experimental protocols and data presentation frameworks to stimulate and direct future research in this promising area.

Introduction: Acyl-CoAs as Signaling Molecules

Long-chain fatty acyl-CoA esters are now understood to be key signaling molecules in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation.[1] Their intracellular concentrations are tightly regulated and buffered by acyl-CoA-binding proteins (ACBPs).[2][3] These molecules can act as allosteric regulators of enzymes and have been shown to influence transcription factor activity and ion channel function.[4] A significant mechanism of acyl-CoA-mediated regulation is through post-translational acylation of proteins, particularly histones, which can modulate gene expression.[5]

Structure and Putative Biosynthesis of this compound

This compound is a branched-chain oxo-fatty acyl-CoA. Its structure consists of an eight-carbon acyl chain with a methyl group at the seventh carbon and a ketone group at the third carbon, attached to a coenzyme A molecule.

The biosynthesis of branched-chain fatty acids often utilizes precursors derived from branched-chain amino acids like leucine, valine, and isoleucine. A plausible biosynthetic pathway for this compound could branch from the mevalonate (B85504) pathway, which is involved in the synthesis of isoprenoids and branched-chain fatty acids in some bacteria.[6] This pathway could provide the necessary isovaleryl-CoA starter unit that is subsequently elongated.

Caption: Putative biosynthetic pathway for this compound.

Potential Role in Bacterial Quorum Sensing

Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules for quorum sensing, a process that coordinates gene expression with population density.[7][8] AHLs are synthesized by LuxI-family synthases from S-adenosylmethionine (SAM) and a specific acyl-CoA.[9] The structure of the acyl-CoA determines the specific AHL produced, which in turn dictates the signaling specificity.[7]

Given its structure, this compound is a strong candidate as a precursor for a novel N-(7-methyl-3-oxooctanoyl)-homoserine lactone. The presence of the 7-methyl group could confer high specificity to the interaction with its cognate LuxR-type receptor, preventing crosstalk with other quorum sensing systems.

Caption: Hypothetical quorum sensing circuit involving this compound.

Potential Role in Gene Expression via Histone Acylation

Various acyl-CoAs serve as donors for histone acylation, a post-translational modification that can alter chromatin structure and regulate gene expression.[5] The type of acylation (e.g., acetylation, propionylation, butyrylation) can have distinct functional consequences. It is conceivable that this compound could be a substrate for histone acyltransferases (HATs), leading to a novel "7-methyl-3-oxooctanoylation" mark on histones. This unique modification could recruit specific "reader" proteins, thereby influencing the expression of a distinct set of genes.

Caption: Proposed gene regulation by this compound via histone acylation.

Hypothetical Experimental Protocols

As direct experimental data for this compound is lacking, the following protocols are adapted from established methods for studying other acyl-CoAs.

Protocol 1: In Vitro Synthesis of N-(7-methyl-3-oxooctanoyl)-homoserine lactone

This protocol aims to determine if a purified LuxI-type synthase can utilize this compound to synthesize the corresponding AHL.

Materials:

-

Purified His-tagged LuxI homolog (e.g., RhlI from P. aeruginosa).[9]

-

This compound (custom synthesis).

-

S-adenosylmethionine (SAM).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

-

HPLC-MS system.

Method:

-

Set up a 50 µL reaction containing 1 µM purified LuxI homolog, 100 µM this compound, and 200 µM SAM in reaction buffer.

-

Incubate at 30°C for 2 hours.

-

Stop the reaction by adding 50 µL of ethyl acetate (B1210297) and vortexing vigorously.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate and resuspend the residue in methanol.

-

Analyze the sample by HPLC-MS to detect the presence of N-(7-methyl-3-oxooctanoyl)-homoserine lactone.

Caption: Workflow for the in vitro synthesis and detection of a novel AHL.

Protocol 2: In Vitro Histone Acylation Assay

This protocol investigates whether histone proteins can be acylated using this compound.

Materials:

-

Recombinant human histones (e.g., H3, H4).

-

Nuclear extract from a relevant cell line (as a source of HATs).

-

This compound.

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 10% glycerol, 1 mM DTT).

-

Anti-pan-acyl-lysine antibody.

-

Western blotting reagents and equipment.

Method:

-

Set up a 30 µL reaction containing 1 µg of recombinant histones, 10 µg of nuclear extract, and 50 µM this compound in reaction buffer.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-pan-acyl-lysine antibody to detect acylated histones.

-

Use a secondary antibody conjugated to HRP for chemiluminescent detection.

Quantitative Data Presentation

To facilitate comparison and analysis, all quantitative data from future experiments should be summarized in structured tables.

Table 1: Mass Spectrometry Analysis of In Vitro AHL Synthesis

| Substrate | Expected Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Relative Abundance |

|---|---|---|---|

| This compound | 922.22 | [Data] | [Data] |

| N-(7-methyl-3-oxooctanoyl)-HSL | 298.19 | [Data] | [Data] |

Table 2: Densitometry Analysis of In Vitro Histone Acylation

| Condition | Histone Substrate | Acyl-CoA Donor | Relative Band Intensity (Acylated Histone) |

|---|---|---|---|

| Control | H3 | None | [Data] |

| Experimental | H3 | This compound | [Data] |

| Control | H4 | None | [Data] |

| Experimental | H4 | this compound | [Data] |

Conclusion and Future Directions

While the direct role of this compound in cell signaling remains to be elucidated, its structural similarity to known signaling molecules suggests a high potential for involvement in crucial cellular processes. The proposed roles in bacterial quorum sensing and gene regulation via histone acylation provide a strong foundation for future research. The experimental frameworks outlined in this guide offer a starting point for investigating these hypotheses. Further studies should focus on identifying the specific enzymes that synthesize and recognize this molecule, as well as the downstream cellular responses it elicits. Unraveling the functions of this compound and other novel acyl-CoAs will undoubtedly open new avenues for understanding and manipulating cellular communication and gene expression, with potential applications in antimicrobial and therapeutic development.

References

- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Production of 7-Methyl-3-oxooctanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-oxooctanoyl-CoA is a branched-chain fatty acyl-CoA that belongs to the broader class of branched-chain fatty acids (BCFAs). BCFAs are characterized by the presence of one or more methyl groups along their acyl chain. In biological systems, these molecules play crucial roles in membrane fluidity, cellular signaling, and as precursors for various secondary metabolites. The unique physicochemical properties of BCFAs, such as lower melting points and increased oxidative stability compared to their straight-chain counterparts, have also garnered significant interest in industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the key enzymes, biosynthetic pathways, experimental protocols for its production and analysis, and the regulatory mechanisms involved.

Biosynthesis of this compound

The primary enzyme responsible for the de novo synthesis of fatty acids in metazoans, including BCFAs, is the multifunctional enzyme metazoan fatty acid synthase (mFAS) .[1][2][3] Unlike the type II fatty acid synthase system found in bacteria and plants, which consists of discrete enzymes, the mammalian FAS is a large, dimeric protein that contains all the necessary catalytic domains to produce a fatty acid.[4]

The biosynthesis of this compound by mFAS proceeds through a series of iterative cycles of condensation, reduction, dehydration, and a second reduction. The introduction of the methyl branch at the 7th position is achieved through the utilization of a specific branched-chain starter unit.

Key Enzymes and Substrates

The synthesis of this compound is a multi-step process involving several key enzymes and substrates: